molecular formula C9H6O3 B191489 3-Hydroxycoumarin CAS No. 939-19-5

3-Hydroxycoumarin

Cat. No.: B191489
CAS No.: 939-19-5
M. Wt: 162.14 g/mol
InChI Key: MJKVTPMWOKAVMS-UHFFFAOYSA-N
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Description

3-Hydroxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been used in various medicinal and industrial applications. This compound, specifically, is characterized by the presence of a hydroxyl group at the third position of the coumarin ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in scientific research.

Safety and Hazards

When handling 3-Hydroxycoumarin, it is recommended to avoid breathing mist, gas, or vapours and to avoid contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

Recent advances in 3-Hydroxycoumarin chemistry have shown its potential as a bioactive heterocyclic compound . It has been used in various fields such as genetics, pharmacology, and microbiology . Future research could focus on developing new coumarin derivatives with various combinations of substituents to combat several diseases .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Hydroxycoumarin plays a key role in various biochemical reactions. It is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the biosynthesis of coumarins in plants . The nature of these interactions often involves the formation of bonds between the hydroxyl group of this compound and other molecules .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to have an impact on HepG2 hepatocellular carcinoma cells, affecting their viability, proliferation, and adhesion .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that this compound may act as an ATP-competitive MAPK inhibitor, affecting the MAPK signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, related compounds like 7-hydroxycoumarin have been studied for their effects in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . For example, it has been found to be involved in the biosynthesis of coumarins in plants .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is yet to be fully understood. It is likely to interact with various transporters or binding proteins, and these interactions could influence its localization or accumulation .

Subcellular Localization

It is possible that there are targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Several methods for the synthesis of 3-hydroxycoumarin have been described in the literature. One common method involves the use of salicylic aldehyde and 1-(2-hydroxyphenyl)ethanone as starting materials. The reaction typically proceeds through a condensation reaction, followed by cyclization to form the coumarin ring .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxycoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Hydroxycoumarin has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds.

    Biology: It has been studied for its potential as an enzyme inhibitor and its role in various biological pathways.

    Medicine: this compound derivatives have shown promise as anticoagulants, anticancer agents, and antimicrobial agents.

    Industry: It is used in the production of dyes, perfumes, and other industrial products

Comparison with Similar Compounds

3-Hydroxycoumarin can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific hydroxylation at the third position, which imparts distinct chemical reactivity and biological activity compared to other hydroxycoumarins .

Properties

IUPAC Name

3-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKVTPMWOKAVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50239863
Record name 3-Hydroxycoumarin
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Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3 Hydroxycoumarin
Source Human Metabolome Database (HMDB)
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CAS No.

939-19-5
Record name 3-Hydroxycoumarin
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Record name 3-Hydroxycoumarin
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Record name 939-19-5
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Record name 3-Hydroxycoumarin
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Record name 3-hydroxy-2-benzopyrone
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Record name 3-HYDROXYCOUMARIN
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Record name 3 Hydroxycoumarin
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URL http://www.hmdb.ca/metabolites/HMDB0002149
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-hydroxycoumarin?

A1: The molecular formula of this compound is C9H6O3, and its molecular weight is 162.14 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: this compound can exist in tautomeric forms (chromen-2,3-dione), impacting its spectroscopic properties. [] Key spectroscopic data include:

  • NMR: Distinct signals for aromatic and hydroxyl protons. [, , ]
  • Mass Spectrometry: Fragmentation patterns provide insights into its structure and stability. []

Q3: How does the reactivity of this compound differ from other hydroxycoumarins?

A3: The position of the hydroxyl group significantly influences the reactivity. [, , , ] this compound readily undergoes reactions at the 4-position, leading to the formation of various heterocyclic compounds like pyrido[2,3-c]coumarin derivatives, chromeno[4,3-e][1,3]oxazine derivatives, dihydropyrano[2,3-c]chromenes, and 3-coumarinyl carboxylates. []

Q4: What is a notable reaction involving the synthesis of this compound?

A4: A biomimetic oxidation system utilizing "Cu2+-ascorbic acid-O2" enables the direct conversion of coumarins into 3-hydroxycoumarins. This system exhibits selective hydroxylation activity on aromatic compounds. []

Q5: What are the known biological activities of this compound?

A5: Research indicates this compound exhibits various biological activities, including:

  • Cytotoxic activity: Studies on HeLa cells demonstrate its potential as an anticancer agent. [, ]
  • Antimicrobial activity: Shows promising activity against specific microorganisms. [, ]
  • Tyrosinase Inhibition: Acts as a potent inhibitor of the enzyme tyrosinase. []

Q6: How does the structure of this compound relate to its tyrosinase inhibitory activity?

A6: Structure-activity relationship studies reveal that the presence of the hydroxyl group at the 3-position is crucial for its inhibitory effect on tyrosinase. [] This information is valuable for designing new coumarin-based inhibitors.

Q7: How is this compound utilized in analytical chemistry?

A8: this compound, alone or in combination with other compounds like 6-aza-2-thiothymine (ATT), can serve as a matrix in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). This application proves valuable for analyzing small molecules, including drugs and metabolites, with high sensitivity. [, ]

Q8: Are there any known applications of this compound in material science?

A8: While its biological activities are well-documented, specific research focusing on the material compatibility and stability of this compound under various conditions is limited within the provided context.

Q9: How is computational chemistry employed in understanding this compound?

A10: Computational methods like Density Functional Theory (DFT) are used to investigate the electronic properties, energy levels, and molecular interactions of this compound and its derivatives. [] These studies can offer insights into reactivity, stability, and potential applications.

Q10: How do structural modifications affect the activity of this compound derivatives?

A11: Modifying the this compound structure impacts its activity. For example, introducing different substituents on the coumarin ring system can alter its interaction with enzymes like tyrosinase. [] Understanding these Structure-Activity Relationships (SAR) is crucial for developing new drugs and optimizing their potency and selectivity.

Q11: What is known about the toxicity of this compound?

A12: While this compound itself is not the primary toxic metabolite of coumarin, in vitro studies using rat hepatocytes show it can impact cell viability at higher concentrations. [] Further research is needed to fully elucidate its toxicity profile and potential long-term effects.

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